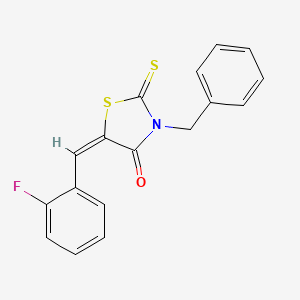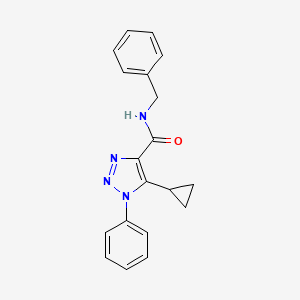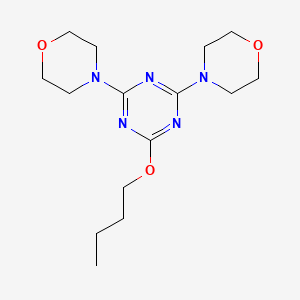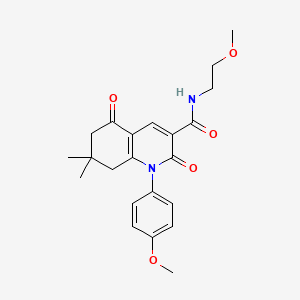![molecular formula C23H17BrFIN2O2 B4666783 2-[5-(allyloxy)-2-bromophenyl]-3-(3-fluorophenyl)-6-iodo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4666783.png)
2-[5-(allyloxy)-2-bromophenyl]-3-(3-fluorophenyl)-6-iodo-2,3-dihydro-4(1H)-quinazolinone
Descripción general
Descripción
The compound 2-[5-(allyloxy)-2-bromophenyl]-3-(3-fluorophenyl)-6-iodo-2,3-dihydro-4(1H)-quinazolinone is a chemically complex molecule characterized by the presence of multiple functional groups, including bromine, fluorine, iodine, and allyloxy groups. This intricate combination of moieties often attracts interest in various fields of research for its potential diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize 2-[5-(allyloxy)-2-bromophenyl]-3-(3-fluorophenyl)-6-iodo-2,3-dihydro-4(1H)-quinazolinone, several steps are typically involved:
Formation of the Quinazolinone Core: : This step generally involves the condensation of an appropriate anthranilic acid derivative with an isocyanate or a similar reagent to form the quinazolinone backbone.
Bromination: : Selective bromination of the phenyl ring can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane.
Introduction of the Allyloxy Group: : The allyloxy group can be introduced via nucleophilic substitution reactions using an allyl halide in the presence of a base such as sodium hydride or potassium carbonate.
Fluorination and Iodination: : The remaining aromatic positions can be halogenated with appropriate reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride for iodination.
Industrial Production Methods
While industrial production methods often scale up these reactions, safety and cost are prime considerations. Batch reactors or continuous flow systems might be used to enhance efficiency and ensure the controlled addition of reagents.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo several types of reactions:
Oxidation: : Typically involves oxidizing agents like KMnO₄ or CrO₃ to introduce additional functional groups or modify existing ones.
Reduction: : Can be achieved using agents like LiAlH₄ or NaBH₄, potentially altering the quinazolinone backbone or other moieties.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the halogenated positions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing Agents: : Lithium aluminium hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution Reagents: : Allyl halides, Nucleophiles like thiols or amines
Major Products Formed
The major products vary but often include further functionalized quinazolinones, which may demonstrate enhanced or altered biological activities.
Aplicaciones Científicas De Investigación
Chemistry
The compound's unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
Its bioactive profile makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine
It may serve as a scaffold for drug development, targeting specific diseases or conditions based on its biological activity.
Industry
Industrial applications might involve its use as a precursor or intermediate in the synthesis of more complex molecules for pharmaceuticals or materials science.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with molecular targets such as enzymes, receptors, or DNA. Its varied functional groups allow it to engage in multiple binding interactions, altering biological pathways and eliciting specific cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
2-[5-(methoxy)-2-bromophenyl]-3-(3-fluorophenyl)-6-iodo-2,3-dihydro-4(1H)-quinazolinone
2-[5-(ethoxy)-2-bromophenyl]-3-(3-fluorophenyl)-6-iodo-2,3-dihydro-4(1H)-quinazolinone
Uniqueness
The allyloxy group distinguishes it from similar compounds, potentially offering unique binding properties or reactivity. The presence of iodine and fluorine further enhances its chemical versatility and biological activity.
Propiedades
IUPAC Name |
2-(2-bromo-5-prop-2-enoxyphenyl)-3-(3-fluorophenyl)-6-iodo-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrFIN2O2/c1-2-10-30-17-7-8-20(24)18(13-17)22-27-21-9-6-15(26)12-19(21)23(29)28(22)16-5-3-4-14(25)11-16/h2-9,11-13,22,27H,1,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOUWCZOKHJSFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)Br)C2NC3=C(C=C(C=C3)I)C(=O)N2C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrFIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]butanamide](/img/structure/B4666712.png)

![4-[(4-Ethylpiperazin-1-yl)carbonyl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B4666738.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4666767.png)
![3-Methyl-5-({3-[(2-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4666773.png)
![N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[1-METHYL-1-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE](/img/structure/B4666775.png)
![diethyl 3-methyl-5-{[(4-methyl-1H-pyrazol-1-yl)carbonothioyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4666784.png)
![6-methyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4666794.png)
![1-[5-[2-(4-Bromophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea](/img/structure/B4666801.png)
![3-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]quinazolin-4-one](/img/structure/B4666807.png)
